molecular formula C34H67NO B14787396 N-octadec-9-enylhexadecanamide CAS No. 96674-02-1

N-octadec-9-enylhexadecanamide

Cat. No.: B14787396
CAS No.: 96674-02-1
M. Wt: 505.9 g/mol
InChI Key: VMRGZRVLZQSNHC-UHFFFAOYSA-N
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Description

N-Octadec-9-enylhexadecanamide (synonyms: Oleyl palmitamide, AC1L39AR, CTK5H8852) is a long-chain unsaturated fatty acid amide with the molecular formula C₃₄H₆₅NO and a molecular weight of 507.90 g/mol. It features a hexadecanamide group (C₁₆) linked to an octadec-9-enyl (oleyl) chain (C₁₈) via an amide bond. The "Z" configuration of the double bond at the 9th carbon of the oleyl chain confers structural rigidity and influences its physicochemical properties, such as melting point and solubility .

This compound is commonly used in industrial applications, including surfactants, lubricants, and polymer additives, due to its amphiphilic nature and thermal stability . Its safety profile requires careful handling to avoid skin/eye irritation and environmental contamination .

Properties

IUPAC Name

N-octadec-9-enylhexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRGZRVLZQSNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275819
Record name Oleyl palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96674-02-1
Record name Oleyl palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octadec-9-enylhexadecanamide can be synthesized through the reaction of oleylamine with palmitic acid. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-octadec-9-enylhexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Oleylamine, palmitic alcohol.

    Substitution: N-substituted amides.

Scientific Research Applications

N-octadec-9-enylhexadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octadec-9-enylhexadecanamide involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific receptors and enzymes, influencing signaling pathways and metabolic activities .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with N-octadec-9-enylhexadecanamide but differ in substituents, chain length, or functional groups:

Compound Name Molecular Formula Key Structural Features Notable Properties/Applications
This compound C₃₄H₆₅NO C₁₈ unsaturated (Z) chain + C₁₆ amide Surfactant, lubricant
(Z)-N,N-Dioctadecyl-9-octadecenamide C₅₄H₁₀₅NO Two C₁₈ chains on amide nitrogen Higher hydrophobicity; potential emulsifier
(Z)-N-[2-(2-Hydroxyethoxy)ethyl]-9-octadecenamide C₂₂H₄₁NO₃ Hydroxyethoxyethyl substituent on amide Enhanced water solubility; biomedical uses inferred
Oleyl Palmitate C₃₄H₆₆O₂ Ester bond (C₁₆ acid + C₁₈ alcohol) Emollient in cosmetics; lower reactivity than amides
N-Hydroxyoctanamide C₈H₁₇NO₂ Shorter chain (C₈) with hydroxyl group Higher reactivity; niche chemical synthesis

Physicochemical Properties

  • Chain Length and Unsaturation :
    this compound’s long alkyl chains (C₁₆ and C₁₈) and unsaturation result in a lower melting point compared to saturated analogs (e.g., stearyl stearamide). The cis double bond introduces a "kink," reducing crystallinity .
  • Hydrogen Bonding: Unlike compounds with hydroxyethyl or aminoethyl substituents (e.g., (Z)-N-[2-[(1-oxooctadecyl)amino]ethyl]-9-octadecenamide), this compound lacks polar groups, making it more hydrophobic .
  • Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, hexane). Comparatively, hydroxyethoxyethyl-substituted analogs show moderate water solubility due to ether linkages .

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